Octadecane, 3-ethyl-5-(2-ethylbutyl)-

Description

Octadecane, 3-ethyl-5-(2-ethylbutyl)- is a natural product found in Streptomyces parvulus with data available.

Properties

CAS No. |

55282-12-7 |

|---|---|

Molecular Formula |

C26H54 |

Molecular Weight |

366.7 g/mol |

IUPAC Name |

3-ethyl-5-(2-ethylbutyl)octadecane |

InChI |

InChI=1S/C26H54/c1-6-11-12-13-14-15-16-17-18-19-20-21-26(22-24(7-2)8-3)23-25(9-4)10-5/h24-26H,6-23H2,1-5H3 |

InChI Key |

MFLJAIATZVGFPM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(CC(CC)CC)CC(CC)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Octadecane, 3-ethyl-5-(2-ethylbutyl)-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of the highly branched alkane, Octadecane, 3-ethyl-5-(2-ethylbutyl)-. The document details its structural and molecular information, physicochemical properties, spectroscopic characteristics, and reported biological activities. Furthermore, it outlines detailed experimental protocols for the synthesis and characterization of this compound, intended to serve as a valuable resource for researchers in organic chemistry, materials science, and drug development. All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental workflows are visualized using logical diagrams.

Introduction

Octadecane, 3-ethyl-5-(2-ethylbutyl)- (CAS No. 55282-12-7) is a complex, long-chain saturated hydrocarbon with the molecular formula C₂₆H₅₄.[1][2] As a branched alkane, its molecular structure significantly influences its physical properties, such as melting and boiling points, in comparison to its linear isomer, n-hexacosane. These characteristics make it a subject of interest in various industrial applications, including cosmetics, personal care products, and industrial lubricants.[1] Moreover, emerging research has indicated potential biological activities, such as antioxidant and antibacterial properties, suggesting avenues for its investigation in pharmaceutical and biomedical fields. This guide aims to consolidate the available data on Octadecane, 3-ethyl-5-(2-ethylbutyl)- and provide detailed methodologies for its synthesis and analysis.

Molecular and Structural Information

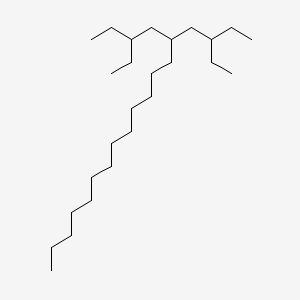

The structure of Octadecane, 3-ethyl-5-(2-ethylbutyl)- features an eighteen-carbon backbone with ethyl and 2-ethylbutyl substituents at the 3 and 5 positions, respectively. This intricate branching pattern is crucial to its distinct chemical and physical behaviors.

| Identifier | Value |

| IUPAC Name | 3-ethyl-5-(2-ethylbutyl)octadecane[1][2] |

| CAS Number | 55282-12-7[1][2] |

| Molecular Formula | C₂₆H₅₄[1][2] |

| Molecular Weight | 366.71 g/mol [1][3] |

| Canonical SMILES | CCCCCCCCCCCCC(CC(CC)CC)CC(CC)CC[1] |

| InChI Key | MFLJAIATZVGFPM-UHFFFAOYSA-N[1][2] |

| Synonyms | 3-Ethyl-5-(2'-ethylbutyl)octadecane[1][2] |

Physicochemical Properties

The physical properties of Octadecane, 3-ethyl-5-(2-ethylbutyl)- are characteristic of a high molecular weight, non-polar hydrocarbon. The branching in its structure leads to a lower melting point and boiling point compared to its straight-chain counterpart due to reduced intermolecular van der Waals forces.

| Property | Value | Unit |

| Melting Point | -51[4][3] | °C |

| Boiling Point (estimated) | 395.87[4][3] | °C |

| Density | 0.8115[4][3] | g/cm³ |

| Refractive Index | 1.4524[4][3] | - |

| Vapor Pressure (at 25°C) | 2.67E-07[4] | mmHg |

| Flash Point | 211.5[4] | °C |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and identification of Octadecane, 3-ethyl-5-(2-ethylbutyl)-.

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by fragmentation patterns typical of branched alkanes, with prominent peaks corresponding to the loss of alkyl fragments at the branching points. A representative mass spectrum shows a retention time of 20.59 minutes under specific GC-MS conditions.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would be complex, with overlapping signals in the upfield region (typically 0.8-1.5 ppm) corresponding to the numerous -CH₃ and -CH₂- groups. The protons on the methine (-CH-) groups at the branching points would appear at slightly downfield shifts.

-

¹³C NMR: The spectrum would display a number of distinct signals corresponding to the non-equivalent carbon atoms in the molecule. The chemical shifts would be in the typical range for aliphatic carbons (approximately 10-40 ppm).

For comparison, the published NMR data for the linear isomer, n-hexacosane (C₂₆H₅₄) , is presented below. The spectrum of the branched isomer would show a greater number of unique signals and different splitting patterns due to its lower symmetry.

¹H NMR of n-Hexacosane (400 MHz, CDCl₃):

-

δ 0.88 (t, 6H, -CH₃)

-

δ 1.25 (s, 48H, -CH₂-)

¹³C NMR of n-Hexacosane (25.16 MHz, CDCl₃):

-

δ 14.15

-

δ 22.79

-

δ 29.49

-

δ 29.83

-

δ 32.05

Biological Activity

Preliminary studies have suggested that Octadecane, 3-ethyl-5-(2-ethylbutyl)- may possess certain biological activities.

-

Antioxidant Properties: This compound has been identified as a component in some essential oils and is suggested to have antioxidant capabilities, potentially through free radical scavenging.[1]

-

Antibacterial Properties: Some reports indicate that it exhibits antibacterial activity against certain bacterial strains, although the specific mechanisms have not been fully elucidated.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of Octadecane, 3-ethyl-5-(2-ethylbutyl)-.

Synthesis via Grignard Reaction

A plausible synthetic route for a highly branched alkane like Octadecane, 3-ethyl-5-(2-ethylbutyl)- involves a Grignard reaction to form the carbon skeleton, followed by dehydration and hydrogenation. The following is a generalized protocol.

Caption: A logical workflow for the synthesis of a highly branched alkane.

Methodology:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of an appropriate long-chain alkyl halide (e.g., 1-bromododecane) in anhydrous diethyl ether from the dropping funnel. The reaction mixture is gently refluxed until the magnesium is consumed.

-

Reaction with Ketone: Cool the Grignard reagent to 0°C. Add a solution of a suitable ketone (e.g., 4-ethyl-3-hexanone) in anhydrous diethyl ether dropwise. Allow the mixture to stir at room temperature overnight.

-

Work-up and Dehydration: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride, followed by dilute sulfuric acid. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The resulting crude tertiary alcohol is then heated with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) to effect dehydration to the corresponding alkene.

-

Hydrogenation: The alkene is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) and subjected to catalytic hydrogenation using hydrogen gas and a catalyst such as palladium on carbon (Pd/C) at a suitable pressure and temperature until the uptake of hydrogen ceases.

-

Purification: The catalyst is removed by filtration, and the solvent is evaporated. The final product, Octadecane, 3-ethyl-5-(2-ethylbutyl)-, is purified by vacuum distillation or column chromatography.

Physicochemical Property Determination

a) Melting Point (Capillary Method): A small, dry sample of the compound is packed into a capillary tube to a height of 2-3 mm. The tube is placed in a melting point apparatus and heated slowly (1-2°C per minute) near the expected melting point. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.[6]

b) Boiling Point (Micro Boiling Point Method): A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is placed open-end down into the test tube. The assembly is heated in an oil bath. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

c) Density (Pycnometer Method): A clean, dry pycnometer of a known volume is weighed. It is then filled with the liquid sample, and any excess is removed. The filled pycnometer is weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

d) Refractive Index (Abbe Refractometer): A few drops of the liquid sample are placed on the prism of an Abbe refractometer. The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs. The refractive index is read directly from the scale, and the temperature is recorded.[7]

Spectroscopic Analysis

a) Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of the sample in a volatile solvent (e.g., hexane) is injected into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure separation of components. The eluting compounds are introduced into a mass spectrometer, and mass spectra are recorded.[1]

b) Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Biological Activity Assays

a) Antioxidant Activity (DPPH Radical Scavenging Assay): A stock solution of the compound is prepared. Serial dilutions are made to obtain a range of concentrations. An aliquot of each dilution is added to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The mixture is incubated in the dark at room temperature for 30 minutes. The absorbance is measured at 517 nm. The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

b) Antibacterial Activity (Broth Microdilution Method): The minimum inhibitory concentration (MIC) is determined using a broth microdilution assay. A series of twofold dilutions of the compound are prepared in a 96-well microplate containing a suitable growth medium. Each well is inoculated with a standardized bacterial suspension. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Applications and Future Perspectives

Octadecane, 3-ethyl-5-(2-ethylbutyl)- finds applications in various sectors due to its specific physical and chemical properties.

Caption: A summary of the known applications and biological properties.

The hydrophobic nature and chemical stability of this branched alkane make it a suitable ingredient in cosmetic formulations as an emollient and in industrial lubricants to enhance viscosity.[1][4] Its use as an intermediate in organic synthesis allows for the construction of more complex molecules.[4] The preliminary findings on its antioxidant and antibacterial activities open up possibilities for its use in pharmaceutical and biomedical applications, although further research is required to validate these effects and understand the underlying mechanisms.

Conclusion

Octadecane, 3-ethyl-5-(2-ethylbutyl)- is a highly branched alkane with a unique set of physicochemical properties that make it relevant for various industrial applications. While its biological activities are an area of growing interest, more extensive research is needed to fully characterize its potential in the life sciences. This guide provides a foundational understanding of this compound and detailed experimental protocols to facilitate further investigation by the scientific community. The presented methodologies offer a framework for the synthesis, characterization, and evaluation of this and similar long-chain branched alkanes.

References

- 1. benchchem.com [benchchem.com]

- 2. Hexacosane | C26H54 | CID 12407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Short On Preparation Of Alkanes By Grignard Reagents [unacademy.com]

- 4. researchgate.net [researchgate.net]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 7. forskning.ruc.dk [forskning.ruc.dk]

Technical Guide: Physical Properties of Octadecane, 3-ethyl-5-(2-ethylbutyl)-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the branched-chain alkane, Octadecane, 3-ethyl-5-(2-ethylbutyl)-. The information is compiled from various chemical databases and literature sources. This document is intended to serve as a foundational resource for professionals in research and development who may encounter or utilize this compound in their work.

Compound Identification

-

Chemical Name: 3-ethyl-5-(2-ethylbutyl)octadecane

-

Molecular Formula: C₂₆H₅₄

Summary of Physical Properties

The following table summarizes the available quantitative data for the physical properties of Octadecane, 3-ethyl-5-(2-ethylbutyl)-. It is important to note that many of these values are estimated or calculated and may not be derived from direct experimental measurement for this specific isomer.

| Property | Value | Source/Comment |

| Melting Point | -51°C | [2][6][7] |

| Boiling Point | 395.87°C (estimate) | at 760 mmHg[2][6][7] |

| 433.1°C | at 760 mmHg[8][9] | |

| 520°C (793 K) | [10] | |

| Density | 0.8115 g/cm³ | [2][6][7] |

| 0.799 g/cm³ | [8][9] | |

| Refractive Index | 1.4524 | [2][6][7] |

| 1.446 | [8][9] | |

| Flash Point | 211.5°C | [7] |

| Vapor Pressure | 2.67 x 10⁻⁷ mmHg at 25°C | [7] |

| Enthalpy of Vaporization (ΔvapH) | 88.4 kJ/mol at 482 K | [3] |

| Water Solubility | log₁₀WS (mol/L) = -9.83 | Calculated[11] |

| Octanol/Water Partition Coefficient (logP) | 9.732 - 13.4 | Calculated[8][12] |

| Molecular Complexity | 235 | Computed by PubChem[1] |

Experimental Protocols for Physical Property Determination

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, and a finely powdered sample.

-

Procedure:

-

A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

Boiling Point Determination (Microscale Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

-

Apparatus: Thiele tube or a similar heating bath, a small test tube (fusion tube), a capillary tube sealed at one end, a thermometer, and the liquid sample.

-

Procedure:

-

A few milliliters of the liquid sample are placed into the fusion tube.

-

A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.

-

The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The bath is heated slowly and uniformly.

-

As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Density Determination (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a glass flask with a precisely known volume.

-

Apparatus: Pycnometer, analytical balance, and the liquid sample.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed on an analytical balance.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

-

The filled pycnometer is weighed.

-

The temperature of the liquid is recorded.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Refractive Index Determination (Abbe Refractometer)

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

-

Apparatus: Abbe refractometer, a light source (often built-in), and the liquid sample.

-

Procedure:

-

The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.

-

A few drops of the liquid sample are placed on the surface of the measuring prism.

-

The prisms are closed and locked.

-

The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.

-

The adjustment knob is turned until the light and dark fields are visible in the eyepiece.

-

The compensator knob is adjusted to eliminate any color fringe and sharpen the borderline between the light and dark fields.

-

The adjustment knob is used to center the borderline on the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

-

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical compound like Octadecane, 3-ethyl-5-(2-ethylbutyl)-.

Caption: A generalized workflow for the physical property characterization of a chemical compound.

Conclusion

This technical guide has consolidated the available physical property data for Octadecane, 3-ethyl-5-(2-ethylbutyl)-. While many of the reported values are computational estimates, they provide a valuable starting point for researchers. The detailed standard experimental protocols offer a clear path for the empirical verification of these properties. As a long-chain branched alkane, this compound is expected to be nonpolar, insoluble in water, and have a relatively low density. Its high boiling point and low volatility are consistent with its large molecular weight. For applications requiring precise physical property data, experimental determination using the methodologies outlined herein is strongly recommended.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. byjus.com [byjus.com]

- 9. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 10. mt.com [mt.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

An In-depth Technical Guide to Octadecane, 3-ethyl-5-(2-ethylbutyl)-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential toxicological and metabolic characteristics of the branched-chain alkane, Octadecane, 3-ethyl-5-(2-ethylbutyl)-. Due to the limited availability of experimental data for this specific molecule, this guide combines reported data with theoretical predictions and established principles for similar long-chain alkanes.

Molecular Structure and Identification

Octadecane, 3-ethyl-5-(2-ethylbutyl)- is a long-chain saturated hydrocarbon with the molecular formula C26H54.[1][2][3] Its structure consists of an eighteen-carbon backbone (octadecane) with two alkyl substituents: an ethyl group at the third carbon position and a 2-ethylbutyl group at the fifth carbon position.[1][2]

Table 1: Molecular Identifiers

| Identifier | Value |

| IUPAC Name | 3-ethyl-5-(2-ethylbutyl)octadecane[1][4] |

| CAS Number | 55282-12-7[1][2][3] |

| Molecular Formula | C26H54[1][2][3] |

| Molecular Weight | 366.71 g/mol [1][2] |

| Canonical SMILES | CCCCCCCCCCCCCC(CC(CC)CC)CC(CC)CC[1] |

| InChI | InChI=1S/C26H54/c1-6-11-12-13-14-15-16-17-18-19-20-21-26(22-24(7-2)8-3)23-25(9-4)10-5/h24-26H,6-23H2,1-5H3[1][2][3] |

| InChIKey | MFLJAIATZVGFPM-UHFFFAOYSA-N[1][2][3] |

Physicochemical Properties

The physicochemical properties of Octadecane, 3-ethyl-5-(2-ethylbutyl)- are primarily estimated through computational models due to a lack of extensive experimental data. These properties are crucial for understanding its behavior in various chemical and biological systems.

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 433.1 °C at 760 mmHg | ChemNet |

| Melting Point | -51 °C | Echemi, lookchem |

| Density | 0.799 - 0.8115 g/cm³ | ChemNet, Echemi, lookchem |

| Vapor Pressure | 2.67E-07 mmHg at 25°C | ChemNet, lookchem |

| Flash Point | 211.5 °C | ChemNet, lookchem |

| Refractive Index | 1.446 - 1.4524 | ChemNet, Echemi, lookchem |

| logP (Octanol-Water Partition Coefficient) | 11.071 - 13.4 | 3-Ethyl-5-(2-Ethylbutyl) Octadecane, PubChem |

| Water Solubility (logS) | -7.867 | 3-Ethyl-5-(2-Ethylbutyl) Octadecane |

Proposed Synthesis and Experimental Protocols

Proposed Synthetic Workflow

A potential synthetic approach could involve a Grignard reaction followed by dehydration and hydrogenation. This multi-step synthesis would allow for the controlled introduction of the branched alkyl groups onto a long-chain backbone.

Caption: Proposed multi-step synthesis of Octadecane, 3-ethyl-5-(2-ethylbutyl)-.

Generic Experimental Protocol for Characterization by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis and identification of long-chain branched alkanes. The following is a generic protocol that can be adapted for the analysis of Octadecane, 3-ethyl-5-(2-ethylbutyl)-.

Sample Preparation:

-

Dissolve a known quantity of the synthesized product in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.

-

If necessary, perform a serial dilution to achieve a final concentration suitable for GC-MS analysis (typically in the µg/mL range).

-

Transfer the final solution to a GC vial.

GC-MS Parameters:

Table 3: Generic GC-MS Parameters for Long-Chain Alkane Analysis

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 300 °C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temp 60°C, hold for 2 min, ramp at 10°C/min to 320°C, hold for 10 min |

| Mass Spectrometer | |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Scan Range | 40-500 amu |

Data Analysis: The mass spectrum of branched alkanes is characterized by fragmentation at the branching points, leading to the formation of stable carbocations. For Octadecane, 3-ethyl-5-(2-ethylbutyl)-, characteristic fragments would be expected from the cleavage of the ethyl and 2-ethylbutyl groups.

Biological Activity and Toxicological Profile

Known Biological Activities

Octadecane, 3-ethyl-5-(2-ethylbutyl)- has been identified as a component in the extracts of some medicinal plants, which have been reported to exhibit antioxidant and antibacterial properties. However, there is a lack of studies on the biological activity of the isolated, pure compound. Therefore, any attributed biological activity should be considered in the context of the whole plant extract and not solely to this molecule.

Toxicological Profile

Specific toxicological data for Octadecane, 3-ethyl-5-(2-ethylbutyl)- is not available. However, the toxicology of long-chain branched alkanes is generally considered to be low. They are expected to have low acute oral and dermal toxicity. Due to their low volatility, the risk of inhalation toxicity at ambient temperatures is also low. However, if aerosolized or heated, inhalation could be a route of exposure.

Table 4: Predicted Toxicological Endpoints

| Endpoint | Prediction |

| Acute Oral Toxicity | Low |

| Acute Dermal Toxicity | Low |

| Skin Irritation/Corrosion | Non-irritant to mildly irritating |

| Eye Irritation/Corrosion | Non-irritant to mildly irritating |

| Mutagenicity | Not expected to be mutagenic |

Relevance to Drug Development

ADME Profile

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are critical in drug development. For a highly lipophilic molecule like Octadecane, 3-ethyl-5-(2-ethylbutyl)-, several predictions can be made.

-

Absorption: Due to its high lipophilicity and low water solubility, oral absorption is expected to be poor.

-

Distribution: If absorbed, it is likely to distribute extensively into fatty tissues and be highly bound to plasma proteins.

-

Metabolism: As an alkane, it is relatively inert. However, metabolism, if it occurs, would likely proceed via cytochrome P450-mediated oxidation to form alcohols, which could be further oxidized.

-

Excretion: Due to its high lipophilicity, renal excretion of the parent compound is expected to be negligible. Elimination would likely depend on metabolic clearance.

Logical Workflow for Preclinical Assessment

The following diagram illustrates a general workflow for the initial preclinical assessment of a novel compound like Octadecane, 3-ethyl-5-(2-ethylbutyl)-.

Caption: A generalized workflow for the preclinical assessment of a new chemical entity.

Conclusion

Octadecane, 3-ethyl-5-(2-ethylbutyl)- is a complex branched-chain alkane for which there is limited experimental data. This guide has provided a summary of its known and predicted properties based on available information and established scientific principles. For researchers and professionals in drug development, this molecule, and others like it, represent a vast chemical space with largely unexplored biological potential. Further experimental investigation is necessary to validate the predicted properties and to fully characterize its synthesis, biological activity, and toxicological profile.

References

An In-depth Technical Guide to CAS Number 55282-12-7: Octadecane, 3-ethyl-5-(2-ethylbutyl)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecane, 3-ethyl-5-(2-ethylbutyl)-, identified by the CAS number 55282-12-7, is a long-chain branched alkane. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, reported biological activities, and safety information. The content is tailored for professionals in research, science, and drug development, with a focus on presenting clear, structured data and outlining potential areas for further investigation.

Chemical and Physical Properties

Octadecane, 3-ethyl-5-(2-ethylbutyl)- is a saturated hydrocarbon with the molecular formula C26H54 and a molecular weight of 366.71 g/mol . Its branched structure significantly influences its physical properties compared to its linear isomer, n-hexacosane.

| Property | Value | Source |

| Molecular Formula | C26H54 | [1] |

| Molecular Weight | 366.71 g/mol | [1] |

| CAS Number | 55282-12-7 | [1] |

| IUPAC Name | 3-ethyl-5-(2-ethylbutyl)octadecane | [2] |

| Melting Point | -51°C | [1] |

| Boiling Point | 395.87°C (estimate) | [1] |

| Density | 0.8115 g/cm³ | [1] |

| Refractive Index | 1.4524 | [1] |

| Flash Point | 211.5°C | [1] |

| Vapor Pressure | 2.67E-07 mmHg at 25°C | [1] |

Synthesis

A conceptual workflow for a plausible synthetic route is outlined below.

Caption: Conceptual workflow for the synthesis of Octadecane, 3-ethyl-5-(2-ethylbutyl)-.

Biological Activity

The primary reported biological activity of Octadecane, 3-ethyl-5-(2-ethylbutyl)- is its antifungal potential. A key study identified this compound as a potent antifungal agent.[3]

Antifungal Activity

A study by Abubacker and Kamala Devi (2015) isolated Octadecane, 3-ethyl-5-(2-ethylbutyl)- from the root extract of Lepidagathis cristata and reported it to be highly effective against a range of plant and human pathogenic fungi.[3]

Fungi Tested:

-

Plant Pathogens:

-

Colletotrichum fulcatum

-

Fusarium oxysporum

-

Rhizoctonia solani

-

-

Human Pathogens:

-

Curvularia lunata

-

Microsporum canis

-

Experimental Protocol:

Unfortunately, the full text of this study, containing the detailed experimental protocols and quantitative data (e.g., Minimum Inhibitory Concentration - MIC values or zones of inhibition), is not readily accessible in the public domain. The isolation of the compound was likely performed using chromatographic techniques, and the antifungal activity was probably assessed using standard methods such as agar (B569324) well diffusion or broth microdilution assays.

Other Reported Activities

Octadecane, 3-ethyl-5-(2-ethylbutyl)- has also been identified as a constituent in various plant extracts that have demonstrated other biological activities, such as antioxidant and antiproliferative effects. However, these studies did not isolate and test this specific compound to confirm its contribution to the observed activities.

Mechanism of Action (Postulated)

The precise mechanism of action for the antifungal activity of Octadecane, 3-ethyl-5-(2-ethylbutyl)- has not been elucidated. However, based on its chemical structure as a long-chain, non-polar alkane, a plausible mechanism involves the disruption of the fungal cell membrane.

Caption: Postulated mechanism of antifungal action via cell membrane disruption.

The lipophilic nature of the long alkyl chain would allow it to readily insert into the lipid bilayer of the fungal cell membrane. This intercalation could disrupt the ordered structure of the membrane, leading to increased fluidity and permeability. The loss of membrane integrity would result in the leakage of essential intracellular components, ultimately leading to cell lysis and death.

Safety and Toxicology

Specific toxicological studies on Octadecane, 3-ethyl-5-(2-ethylbutyl)- are limited. However, safety data for n-octadecane, a related long-chain alkane, indicate a low hazard profile. It is not classified as a hazardous substance.[4][5] General safety precautions for handling laboratory chemicals should be observed.

| Safety Information | Details | Source |

| GHS Classification | Not classified as hazardous | [4] |

| Acute Toxicity | Not classified as an acutely toxic substance | [4] |

| Carcinogenicity | No carcinogenic effects have been reported | [4] |

| Mutagenicity | No mutagenic or reproductive toxic effects have been reported | [4] |

| Irritation | Minor irritation may occur in susceptible individuals | [4] |

Conclusion and Future Directions

Octadecane, 3-ethyl-5-(2-ethylbutyl)- is a long-chain branched alkane with demonstrated, albeit not fully quantified in accessible literature, potent antifungal activity. Its simple chemical structure and lipophilic nature suggest a mechanism of action involving the disruption of fungal cell membranes.

For drug development professionals, this compound presents an interesting scaffold for the development of novel antifungal agents. Future research should focus on:

-

Obtaining and testing the pure compound to confirm and quantify its antifungal activity against a broad panel of clinically relevant fungi.

-

Elucidating the precise mechanism of action through biophysical studies on model membranes and molecular biology techniques.

-

Conducting structure-activity relationship (SAR) studies to optimize the antifungal potency and selectivity.

-

Performing comprehensive toxicological and pharmacokinetic studies to assess its potential as a therapeutic agent.

The lack of detailed, publicly available quantitative data highlights a significant gap in the current understanding of this compound's potential and underscores the need for further dedicated research.

References

An In-Depth Technical Guide to the Synthesis of Octadecane, 3-ethyl-5-(2-ethylbutyl)-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for the highly branched alkane, Octadecane, 3-ethyl-5-(2-ethylbutyl)-. Due to the absence of a specifically documented synthesis for this compound in the current literature, this guide outlines a rational, multi-step approach based on well-established and robust organic chemistry reactions. The proposed synthesis is designed to be adaptable and provides detailed, analogous experimental protocols for each key transformation. All quantitative data is summarized for clarity, and logical diagrams for the synthetic pathway and experimental workflows are provided.

Proposed Retrosynthetic Analysis

The synthesis of the target molecule, Octadecane, 3-ethyl-5-(2-ethylbutyl)- (1) , a complex C26 hydrocarbon, can be approached through a convergent strategy involving the formation of key carbon-carbon bonds using Grignard chemistry. The primary disconnection is made at the C5 position, suggesting the addition of a 2-ethylbutyl group to a long-chain ketone precursor. This leads to a tertiary alcohol, which can then be converted to the final alkane.

The proposed retrosynthesis is as follows:

-

The target alkane (1) can be obtained by the dehydration of the tertiary alcohol (2) to a mixture of alkenes (5) , followed by catalytic hydrogenation.

-

The tertiary alcohol, 3-ethyl-5-(2-ethylbutyl)octadecan-5-ol (2) , can be synthesized via the reaction of a Grignard reagent, (2-ethylbutyl)magnesium bromide (3) , with the ketone 3-ethyloctadecan-5-one (4) .

-

The ketone (4) can be prepared through the reaction of an acyl chloride, 2-ethylbutanoyl chloride (6) , with a Grignard reagent derived from a long-chain alkyl halide, tridecylmagnesium bromide (7) . To prevent the common side reaction of double addition, this reaction is best mediated through a Weinreb amide intermediate.

This retrosynthetic pathway breaks down the complex target molecule into simpler, more readily accessible starting materials.

Proposed Synthesis Pathway Diagram

Caption: Proposed multi-step synthesis of Octadecane, 3-ethyl-5-(2-ethylbutyl)-.

Detailed Experimental Protocols

The following protocols are detailed methodologies for the key transformations in the proposed synthesis. These are based on standard laboratory procedures for analogous reactions.

Step 1: Preparation of Grignard Reagents

A. (2-ethylbutyl)magnesium bromide (3)

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

-

Reagent Preparation: Magnesium turnings are placed in the flask. Anhydrous diethyl ether is added to cover the magnesium. A small crystal of iodine can be added to activate the magnesium surface.

-

Initiation: A small amount of a solution of 1-bromo-2-ethylbutane in anhydrous diethyl ether is added from the dropping funnel. The reaction is initiated by gentle warming. The initiation is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

-

Addition: The remaining 1-bromo-2-ethylbutane solution is added dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete reaction. The resulting grey-black solution of the Grignard reagent is cooled to room temperature and used directly in the next step.

B. Tridecylmagnesium bromide (7)

The same procedure as described above is used, substituting 1-bromotridecane for 1-bromo-2-ethylbutane.

Step 2: Synthesis of 3-ethyloctadecan-5-one (4)

-

Formation of Weinreb Amide (Intermediate):

-

2-Ethylbutanoic acid is converted to its acid chloride (6) by reacting with thionyl chloride.

-

The resulting 2-ethylbutanoyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., pyridine) to form the corresponding Weinreb amide.

-

-

Grignard Reaction with Weinreb Amide:

-

The Weinreb amide is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and cooled to 0 °C in an ice bath.

-

The previously prepared tridecylmagnesium bromide solution (7) is added dropwise to the stirred solution of the Weinreb amide.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude ketone (4) is purified by column chromatography on silica (B1680970) gel.

-

Step 3: Synthesis of 3-ethyl-5-(2-ethylbutyl)octadecan-5-ol (2)

-

Reaction Setup: The purified ketone (4) is dissolved in anhydrous diethyl ether in a flame-dried, three-necked flask under a nitrogen atmosphere and cooled to 0 °C.

-

Grignard Addition: The solution of (2-ethylbutyl)magnesium bromide (3) is added dropwise to the stirred ketone solution.

-

Reaction Monitoring: The reaction progress is monitored by TLC. After completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

Isolation: The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo to yield the crude tertiary alcohol (2) .

Step 4: Dehydration of Alcohol (2) to Alkene (5)

-

Reaction: The crude alcohol (2) is heated with a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, in a suitable solvent like toluene.

-

Water Removal: The reaction is typically carried out using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the alkene products.

-

Work-up: After cooling, the reaction mixture is washed with sodium bicarbonate solution and water, dried, and the solvent is evaporated. This will yield a mixture of alkene isomers (5) .

Step 5: Hydrogenation of Alkene (5) to Alkane (1)

-

Catalyst and Setup: The alkene mixture (5) is dissolved in a solvent such as ethanol (B145695) or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added.

-

Hydrogenation: The mixture is subjected to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the uptake of hydrogen ceases.

-

Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated. The resulting crude product is the target alkane (1) . Further purification can be achieved by chromatography if necessary.

Quantitative Data Summary

The following table presents hypothetical but realistic quantitative data for the proposed synthesis, based on typical yields for analogous reactions found in the literature. Actual yields may vary.

| Step | Reaction | Starting Material | Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| 2 | Ketone Synthesis | Weinreb Amide (1 mol) | Ketone (4) | 324.6 | 275.9 | 85 |

| 3 | Grignard Addition to Ketone | Ketone (4) (1 mol) | Alcohol (2) | 396.7 | 337.2 | 85 |

| 4 | Dehydration of Alcohol | Alcohol (2) (1 mol) | Alkene (5) | 378.7 | 321.9 | 85 |

| 5 | Hydrogenation of Alkene | Alkene (5) (1 mol) | Alkane (1) | 380.7 | 361.7 | 95 |

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis of the target alkane.

This guide provides a robust and logical pathway for the synthesis of Octadecane, 3-ethyl-5-(2-ethylbutyl)-. While the protocols are based on analogous reactions, they offer a solid foundation for any researcher embarking on the synthesis of this or structurally related highly branched alkanes. Careful execution and monitoring of each step will be crucial for a successful outcome.

"natural sources of Octadecane, 3-ethyl-5-(2-ethylbutyl)-"

An In-depth Technical Guide on the Natural Sources of Octadecane, 3-ethyl-5-(2-ethylbutyl)-

Introduction

Octadecane, 3-ethyl-5-(2-ethylbutyl)-, with the Chemical Abstracts Service (CAS) registry number 55282-12-7, is a complex, long-chain branched alkane. As a naturally occurring compound, it has been identified in a variety of plant species and is noted for its bioactive properties, particularly its antimicrobial and antifungal activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its extraction and identification, and a proposed mechanism for its biological action. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Sources

Octadecane, 3-ethyl-5-(2-ethylbutyl)- has been identified as a phytochemical constituent in several plant species. The presence of this branched-chain alkane is distributed across different parts of the plants, including leaves, stems, roots, and heartwood. The identified plant sources are detailed below.

Table 1: Natural Plant Sources of Octadecane, 3-ethyl-5-(2-ethylbutyl)-

| Plant Species | Family | Plant Part(s) |

| Gymnema sylvestre | Apocynaceae | Leaves |

| Michelia macclurei | Magnoliaceae | Heartwood |

| Maytenus emarginata | Celastraceae | Stembark |

| Arisaema tortuosum | Araceae | Leaves |

| Lepidagathis cristata | Acanthaceae | Roots |

| Daphne mucronata | Thymelaeaceae | Leaves |

| Posidonia oceanica | Posidoniaceae | Not specified |

Quantitative Data

The concentration of Octadecane, 3-ethyl-5-(2-ethylbutyl)- varies among different plant species and the extraction method employed. The available quantitative data, primarily obtained through Gas Chromatography-Mass Spectrometry (GC-MS) analysis, is summarized in the following table.

Table 2: Quantitative Analysis of Octadecane, 3-ethyl-5-(2-ethylbutyl)- in Various Plant Extracts

| Plant Species | Plant Part | Extraction Solvent/Method | Compound Percentage (%) | Analytical Method |

| Gymnema sylvestre | Leaves | Chloroform (B151607) | 2.720 | GC-MS |

| Michelia macclurei | Heartwood | Fatty Compound Fraction | 1.03 | GC-MS |

| Maytenus emarginata | Stembark | Chloroform | 6.70 | GC-MS |

| Arisaema tortuosum | Leaves | Chloroform Fraction | 0.53 | GC-MS |

| Daphne mucronata | Leaves | Essential Oil | 1.83 | GC-MS |

| Posidonia oceanica | Not specified | Not specified | 2.57 | GC-MS |

Experimental Protocols

The isolation and identification of Octadecane, 3-ethyl-5-(2-ethylbutyl)- from natural sources typically involve a multi-step process encompassing sample preparation, extraction, purification, and analytical identification.

Sample Preparation

-

Collection and Authentication : Plant material (leaves, stembark, etc.) is collected and botanically authenticated.

-

Washing and Drying : The collected plant material is thoroughly washed with running water to remove debris and then shade-dried at room temperature until a constant weight is achieved.

-

Pulverization : The dried plant material is ground into a coarse powder using a mechanical blender to increase the surface area for efficient extraction.

Extraction of Non-polar Compounds

A sequential extraction method using solvents of increasing polarity is recommended to isolate non-polar compounds like branched alkanes.

a) Soxhlet Extraction (for defatting and initial extraction)

-

Defatting : 100g of the dried plant powder is packed into a cellulose (B213188) thimble and placed in a Soxhlet apparatus. The sample is first defatted by extracting with a non-polar solvent like petroleum ether (60-80°C) for approximately 6-8 hours, or until the solvent running through the siphon is colorless. This step removes fats and waxes.

-

Primary Extraction : After defatting, the plant material is dried to remove the residual petroleum ether. The same thimble is then subjected to another round of Soxhlet extraction with a solvent of slightly higher polarity, such as chloroform or n-hexane, for 12-24 hours.

-

Concentration : The resulting extract is concentrated under reduced pressure using a rotary evaporator at a temperature of 40-50°C to yield a crude extract.

b) Maceration (Alternative Method)

-

50g of the powdered plant material is placed in a sealed container with 500 mL of chloroform or n-hexane.

-

The mixture is kept at room temperature for 72 hours with periodic shaking.

-

The mixture is then filtered, and the filtrate is concentrated using a rotary evaporator.

Purification by Column Chromatography

The crude non-polar extract is subjected to column chromatography for the purification of branched alkanes.

-

Column Packing : A glass column is packed with silica (B1680970) gel (60-120 mesh) as the stationary phase, using n-hexane as the mobile phase.

-

Sample Loading : The concentrated crude extract is dissolved in a minimal amount of n-hexane and loaded onto the top of the silica gel column.

-

Elution : The column is eluted with a gradient of solvents, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fraction Collection : Fractions are collected in separate test tubes and monitored by Thin Layer Chromatography (TLC) to identify fractions containing the compound of interest. Fractions with similar TLC profiles are pooled.

Identification and Quantification by GC-MS

The purified fractions are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of Octadecane, 3-ethyl-5-(2-ethylbutyl)-.

-

GC-MS System : An Agilent GC system coupled with a Mass Selective Detector is commonly used.

-

Column : A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating alkanes.

-

Carrier Gas : Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

-

Injector Temperature : 250°C.

-

Oven Temperature Program :

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/min to 280°C.

-

Final hold: 280°C for 10 minutes.

-

-

Mass Spectrometer :

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: 40-600 amu.

-

-

Identification : The compound is identified by comparing its mass spectrum and retention time with the data available in the NIST library.

-

Quantification : The percentage of the compound is calculated based on the peak area relative to the total peak area of all identified compounds.

Biological Activity

Octadecane, 3-ethyl-5-(2-ethylbutyl)- has demonstrated notable antimicrobial and antifungal properties. Studies have shown its efficacy against various pathogenic fungi and bacteria, suggesting its potential as a natural therapeutic agent. The lipophilic nature of this long-chain branched alkane is believed to play a crucial role in its antimicrobial action.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction, isolation, and identification of Octadecane, 3-ethyl-5-(2-ethylbutyl)- from a plant source.

Technical Whitepaper: Characterization of the Biological Activity of 3-ethyl-5-(2-ethylbutyl)octadecane

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document serves as a technical guide and methodological framework. The compound 3-ethyl-5-(2-ethylbutyl)octadecane is a known natural product, having been identified in the marine seagrass Posidonia oceanica and the medicinal plant Tinospora cordifolia.[1] However, as of the latest literature review, there is no publicly available data on its specific biological activity, mechanism of action, or quantitative pharmacological parameters. Therefore, this guide presents a hypothetical framework for the systematic evaluation of this compound, complete with standardized experimental protocols and data presentation formats that would be employed in its biological characterization.

Introduction

3-ethyl-5-(2-ethylbutyl)octadecane is a long-chain, branched alkane with the molecular formula C26H54.[2][3][4] Its structure, a C18 octadecane (B175841) backbone with ethyl and ethylbutyl substitutions, suggests a highly lipophilic nature. While its physical properties are documented, its biological effects remain uncharacterized.[2][3] Long-chain hydrocarbons and other lipophilic molecules can exert biological effects through various mechanisms, including modulation of cell membrane properties, interaction with nuclear receptors, or interference with lipophilic signaling pathways. This whitepaper outlines a comprehensive strategy for the initial screening and in-depth characterization of the biological activity of 3-ethyl-5-(2-ethylbutyl)octadecane.

Hypothetical Biological Activity Profile

Based on its structure, initial screening of 3-ethyl-5-(2-ethylbutyl)octadecane would logically focus on assays where lipophilicity may play a key role. The following sections detail hypothetical quantitative data that would be collected from such assays.

In Vitro Cytotoxicity Data

The initial assessment of a novel compound typically involves evaluating its potential to induce cell death. The following table represents a hypothetical outcome of cytotoxicity screening against a panel of human cancer cell lines.

| Cell Line | Cancer Type | Assay Type | Time Point (hr) | IC50 (µM) [Hypothetical] |

| MCF-7 | Breast Adenocarcinoma | MTT | 72 | > 100 |

| A549 | Lung Carcinoma | MTT | 72 | 85.2 |

| HeLa | Cervical Adenocarcinoma | MTT | 72 | > 100 |

| HepG2 | Hepatocellular Carcinoma | MTT | 72 | 67.5 |

Enzyme Inhibition Data

Lipophilic compounds may interact with enzymes that have hydrophobic active sites or allosteric regulatory sites. Cyclooxygenase (COX) enzymes are common targets for anti-inflammatory compounds.

| Enzyme | Assay Type | Substrate | IC50 (µM) [Hypothetical] |

| COX-1 | Fluorometric | Arachidonic Acid | 42.1 |

| COX-2 | Fluorometric | Arachidonic Acid | 15.8 |

Experimental Protocols

Detailed and reproducible methodologies are critical for the validation of any observed biological activity.

MTT Assay for Cellular Viability

This protocol describes a colorimetric assay to measure the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases, which reflects the number of viable cells.

Materials:

-

Human cancer cell lines (e.g., A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

3-ethyl-5-(2-ethylbutyl)octadecane, stock solution in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in a 96-well plate in a volume of 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of 3-ethyl-5-(2-ethylbutyl)octadecane in complete growth medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a method to assess the ability of a compound to inhibit the peroxidase activity of Cyclooxygenase-2 (COX-2).

Materials:

-

Human recombinant COX-2 enzyme

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic Acid (substrate)

-

ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) as a fluorogenic probe

-

3-ethyl-5-(2-ethylbutyl)octadecane, stock solution in DMSO

-

Selective COX-2 inhibitor (e.g., Celecoxib) as a positive control

-

96-well black microplates

-

Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

-

Enzyme Preparation: Prepare a solution of COX-2 enzyme and Heme in the assay buffer.

-

Compound Addition: To each well of a 96-well plate, add the test compound at various concentrations. Include a positive control (Celecoxib) and a vehicle control (DMSO).

-

Enzyme Addition: Add the COX-2/Heme solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.

-

Reaction Initiation: Add ADHP followed by Arachidonic Acid to initiate the reaction.

-

Data Acquisition: Immediately begin reading the fluorescence intensity every minute for 20 minutes using a microplate reader.

-

Analysis: Determine the reaction rate (slope of the fluorescence curve). Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Visualizations: Workflows and Pathways

Visual diagrams are essential for conveying complex experimental workflows and biological relationships.

General Screening Workflow

The following diagram illustrates a typical workflow for the initial biological screening of a novel compound like 3-ethyl-5-(2-ethylbutyl)octadecane.

Hypothetical Signaling Pathway: PPARγ Activation

As a lipophilic molecule, 3-ethyl-5-(2-ethylbutyl)octadecane could potentially interact with nuclear receptors. The following diagram shows the activation of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of lipid metabolism, as a hypothetical mechanism of action.

References

An In-depth Technical Guide to Octadecane, 3-ethyl-5-(2-ethylbutyl)-

This technical guide provides a comprehensive overview of the branched alkane "Octadecane, 3-ethyl-5-(2-ethylbutyl)-", intended for researchers, scientists, and professionals in drug development. The document covers its chemical identity, physical properties, and the historical context of its likely discovery, alongside illustrative experimental protocols and data visualizations.

Compound Identification and Properties

Octadecane, 3-ethyl-5-(2-ethylbutyl)- is a complex, high-molecular-weight saturated hydrocarbon. Its structure consists of an eighteen-carbon main chain (octadecane) substituted with an ethyl group at the third carbon and a 2-ethylbutyl group at the fifth carbon.

Table 1: Chemical and Physical Properties of Octadecane, 3-ethyl-5-(2-ethylbutyl)-

| Property | Value | Source |

| Chemical Formula | C₂₆H₅₄ | [1] |

| CAS Registry Number | 55282-12-7 | [1] |

| Molecular Weight | 366.71 g/mol | [1] |

| IUPAC Name | 3-ethyl-5-(2-ethylbutyl)octadecane | [2] |

| Boiling Point (est.) | 395.87 °C | [3] |

| Melting Point (est.) | -51 °C | [3] |

| Density (est.) | 0.8115 g/cm³ | [3] |

| Refractive Index (est.) | 1.4524 | [3] |

Discovery and History

The precise first synthesis or isolation of Octadecane, 3-ethyl-5-(2-ethylbutyl)- is not well-documented in readily available scientific literature. However, the context of its discovery can be understood within the broader history of hydrocarbon research in the mid-20th century. During this period, significant efforts were undertaken to synthesize and characterize a wide variety of hydrocarbons, particularly highly branched alkanes, for applications as fuels and lubricants.

A pivotal initiative in this field was the American Petroleum Institute (API) Research Project 44 , which commenced in 1942. This project aimed to systematically collect, analyze, and calculate the properties of hydrocarbons and related compounds.[2][4][5][6][7][8] The project involved the synthesis and purification of numerous hydrocarbons to provide reliable data for the petroleum industry.

Concurrently, researchers like R.W. Schiessler and F.C. Whitmore were actively investigating the properties of high-molecular-weight hydrocarbons. Their 1955 publication, "Properties of High Molecular Weight Hydrocarbons," is a testament to the scientific interest in understanding the physical characteristics of complex alkanes.[9] While this paper does not specifically mention Octadecane, 3-ethyl-5-(2-ethylbutyl)-, it is highly probable that this compound, or others of similar complexity, were synthesized and studied during this era of intensive hydrocarbon research.

In more recent times, Octadecane, 3-ethyl-5-(2-ethylbutyl)- has been identified as a naturally occurring compound in a variety of plant and microbial sources, as detailed in Table 2.

Table 2: Natural Sources of Octadecane, 3-ethyl-5-(2-ethylbutyl)-

| Source | Method of Identification |

| Gymnema sylvestre | GC-MS |

| Streptomyces parvulus | Not specified |

Experimental Protocols

Illustrative Synthesis of a Highly Branched Alkane

While a specific, detailed experimental protocol for the synthesis of Octadecane, 3-ethyl-5-(2-ethylbutyl)- is not available in the reviewed literature, a general approach for the synthesis of similar highly branched alkanes can be illustrated through a Grignard reaction followed by dehydration and hydrogenation. This serves as a representative example of how such a molecule could be constructed in a laboratory setting.

Objective: To synthesize a C₂₆ highly branched alkane.

Materials:

-

Appropriate alkyl halides (e.g., for the C₁₃ and C₁₃ fragments)

-

Magnesium turnings

-

Anhydrous diethyl ether

-

An appropriate ketone or aldehyde

-

Sulfuric acid (for dehydration)

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. The appropriate alkyl halide is dissolved in anhydrous diethyl ether and added dropwise to the magnesium suspension to initiate the formation of the Grignard reagent. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

-

Coupling Reaction: The ketone or aldehyde, dissolved in anhydrous diethyl ether, is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

-

Dehydration: The crude alcohol is dissolved in a suitable solvent (e.g., toluene) and heated with a catalytic amount of sulfuric acid. The water formed during the reaction is removed azeotropically using a Dean-Stark apparatus. The reaction is monitored by TLC until the disappearance of the starting alcohol.

-

Purification and Hydrogenation: The resulting alkene is purified by column chromatography. The purified alkene is then dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) and subjected to catalytic hydrogenation using a Pd/C catalyst under a hydrogen atmosphere. The reaction is monitored until the uptake of hydrogen ceases.

-

Final Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final highly branched alkane. The product is then purified by distillation or chromatography.

Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

The identification of Octadecane, 3-ethyl-5-(2-ethylbutyl)- in natural extracts is typically achieved using GC-MS.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Procedure:

-

Sample Preparation: The natural product extract (e.g., a plant essential oil or a microbial extract) is dissolved in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

-

GC Separation: A small volume of the sample solution is injected into the GC. The instrument is equipped with a capillary column suitable for separating hydrocarbons (e.g., a DB-5 column). The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to elute compounds with a wide range of boiling points.

-

MS Detection: As compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio.

-

Data Analysis: The mass spectrum of the peak corresponding to the retention time of Octadecane, 3-ethyl-5-(2-ethylbutyl)- is compared with a reference spectrum from a database (e.g., NIST). A match in both retention time and mass fragmentation pattern confirms the identity of the compound.[10]

Data Presentation

Table 3: Mass Spectrometry Data for Octadecane, 3-ethyl-5-(2-ethylbutyl)-

| m/z | Relative Intensity |

| 43 | 100.0 |

| 57 | 95.8 |

| 71 | 68.2 |

| 85 | 45.1 |

| 99 | 28.7 |

| 113 | 19.5 |

| 127 | 13.8 |

| 141 | 10.2 |

| 155 | 8.1 |

| 169 | 6.7 |

| 183 | 5.8 |

| 197 | 5.1 |

| 211 | 4.6 |

| 225 | 4.2 |

| 239 | 3.9 |

| 253 | 3.7 |

| 267 | 3.5 |

| 281 | 3.3 |

| 295 | 3.2 |

| 309 | 3.1 |

| 323 | 3.0 |

| 337 | 2.9 |

| 351 | 2.8 |

| 366 (M+) | 1.5 |

| Note: This is a representative mass spectrum based on typical fragmentation patterns for long-chain branched alkanes and may not be an exact experimental spectrum. |

NMR Data: ¹H and ¹³C NMR data for Octadecane, 3-ethyl-5-(2-ethylbutyl)- are not readily available in the surveyed scientific literature.

Mandatory Visualization

Caption: Retrosynthetic analysis of Octadecane, 3-ethyl-5-(2-ethylbutyl)-.

References

- 1. researchgate.net [researchgate.net]

- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 3. phcogj.com [phcogj.com]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. "American Petroleum Institute Research Project 44: Description and Anal" by Richard E. Voeltz [digitalcommons.unl.edu]

- 7. researchgate.net [researchgate.net]

- 8. Research Project 44 on the Collection, Analysis, and Calculation of Data on ... - American Petroleum Institute - Google 도서 [books.google.co.kr]

- 9. mindat.org [mindat.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isomers of C26H54 and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of hexacosane (B166357) (C26H54), focusing on their physicochemical properties, analytical characterization, and synthesis. Given the vast number of possible isomers for C26H54, this document will focus on the fundamental principles governing their properties and provide specific data for the linear isomer, n-hexacosane, and representative branched isomers.

Introduction to the Isomers of C26H54

Hexacosane, with the chemical formula C26H54, is a long-chain alkane. The number of constitutional isomers for an alkane of this size is astronomically large, making a comprehensive study of each individual isomer impractical. However, the properties of these isomers are governed by predictable trends related to their molecular structure, primarily the degree and position of branching.

In general, alkanes are nonpolar molecules characterized by weak van der Waals forces. Their physical properties, such as boiling point, melting point, and density, are directly influenced by the strength of these intermolecular forces, which in turn is dependent on the molecule's surface area and ability to pack efficiently in the solid and liquid states.

Physicochemical Properties of C26H54 Isomers

The properties of C26H54 isomers vary significantly with their structure. Straight-chain alkanes have the largest surface area and can pack closely together, resulting in stronger intermolecular forces and, consequently, higher boiling and melting points compared to their branched counterparts. Branching reduces the surface area and hinders efficient packing, leading to lower boiling points. Melting points are influenced by both packing efficiency and molecular symmetry; highly symmetrical branched isomers can sometimes exhibit higher melting points than their linear or less branched counterparts.

Quantitative Data

The following tables summarize the available quantitative data for n-hexacosane and select branched isomers. It is important to note that experimental data for many branched isomers of this size is scarce, and some values are estimated based on established models.

Table 1: Physical Properties of n-Hexacosane (CAS: 630-01-3)

| Property | Value | Unit | Reference |

| Molecular Weight | 366.71 | g/mol | --INVALID-LINK-- |

| Boiling Point | 412.2 | °C | --INVALID-LINK-- |

| Melting Point | 56.4 | °C | --INVALID-LINK-- |

| Density | 0.8032 | g/cm³ at 20°C | --INVALID-LINK-- |

| Solubility in Water | Insoluble | - | General alkane property |

Table 2: Properties of Selected Monomethylated C26H54 Isomers

| Isomer | IUPAC Name | Boiling Point (°C) (estimated) | Kovats Retention Index (non-polar column) | Reference |

| 2-Methylpentacosane | 2-Methylpentacosane | 389.86 | 2562 - 2565.3 | --INVALID-LINK--, --INVALID-LINK-- |

| 3-Methylpentacosane | 3-Methylpentacosane | 439-440 | 2571 - 2579 | --INVALID-LINK--, --INVALID-LINK-- |

| 7-Methylpentacosane | 7-Methylpentacosane | Not available | 2540 - 2544 | --INVALID-LINK--, --INVALID-LINK-- |

| 9-Methylpentacosane | 9-Methylpentacosane | Not available | 2534 - 2560 | --INVALID-LINK-- |

| 11-Methylpentacosane | 11-Methylpentacosane | Not available | 2529.1 - 2565 | --INVALID-LINK-- |

Experimental Protocols for Isomer Characterization

The separation and identification of C26H54 isomers present a significant analytical challenge due to their similar physicochemical properties. A combination of high-resolution gas chromatography and spectroscopic techniques is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

Methodology:

GC-MS is the primary technique for separating and identifying volatile and semi-volatile hydrocarbon isomers.

-

Sample Preparation:

-

Dissolve the sample containing C26H54 isomers in a volatile, non-polar solvent (e.g., hexane, heptane) to a concentration of approximately 10-100 µg/mL.

-

Transfer the solution to a 2 mL autosampler vial.

-

-

Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: A long, non-polar capillary column (e.g., 30-60 m x 0.25 mm ID, 0.25 µm film thickness, with a 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane stationary phase) is recommended for optimal separation of high-boiling isomers.

-

Inlet: Split/splitless injector, operated at a high temperature (e.g., 300-350°C) to ensure complete vaporization of the long-chain alkanes.

-

Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.

-

Oven Temperature Program: A slow temperature ramp is crucial for separating closely eluting isomers. A typical program might be:

-

Initial temperature: 100-150°C, hold for 2-5 minutes.

-

Ramp: 3-5°C/min to 320-350°C.

-

Final hold: 10-20 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230-250°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-600.

-

-

Data Interpretation:

-

Retention Times and Kovats Indices: The elution order on a non-polar column is primarily determined by boiling point. Branched isomers will generally have shorter retention times than the linear isomer. Kovats Retention Indices should be calculated and compared to literature values for tentative identification.

-

Mass Spectra: The fragmentation patterns of alkanes are characterized by a series of peaks corresponding to the loss of alkyl fragments.

-

n-Alkanes: Show a characteristic pattern of ion clusters separated by 14 amu (CH2 groups), with decreasing intensity as the fragment mass increases. The molecular ion (M+) peak is often weak or absent.

-

Branched Alkanes: Exhibit preferential fragmentation at the branching point, leading to the formation of more stable secondary or tertiary carbocations. The base peak in the spectrum often corresponds to the most stable carbocation formed by cleavage at the branch. The loss of the largest alkyl group at the branch point is favored. This results in a different, less regular fragmentation pattern compared to n-alkanes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the isomers.

-

Sample Preparation:

-

Dissolve a sufficient amount of the purified isomer (typically 5-10 mg) in a deuterated solvent (e.g., CDCl3, C6D6).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Experiments:

-

A high-field NMR spectrometer (400 MHz or higher) is recommended to resolve the complex, overlapping signals in the aliphatic region.

-

1H NMR: Provides information on the different types of protons and their connectivity.

-

13C NMR: Shows the number of unique carbon environments.

-

2D NMR (COSY, HSQC, HMBC): Used to establish correlations between protons and carbons, which is essential for the unambiguous structural elucidation of complex branched isomers.

-

Data Interpretation:

-

1H NMR:

-

The spectra of alkanes are typically complex due to severe signal overlap in the upfield region (δ 0.5-2.0 ppm).

-

Methyl protons (CH3): Generally appear as the most upfield signals. The chemical shift and multiplicity depend on the adjacent group.

-

Methylene protons (CH2): Resonate slightly downfield from methyl protons.

-

Methine protons (CH): Are the most deshielded among alkane protons.

-

-

13C NMR:

-

The number of signals corresponds to the number of chemically non-equivalent carbon atoms. Molecular symmetry will reduce the number of observed signals.

-

The chemical shifts of carbons in alkanes appear in the range of δ 10-60 ppm.

-

The position of the signal is influenced by the degree of substitution and branching. Quaternary carbons are typically the most deshielded.

-

Synthesis of C26H54 Isomers

The synthesis of specific long-chain branched alkanes is a multi-step process. A general approach involves the coupling of smaller alkyl fragments followed by reduction. For example, a methyl-branched hexacosane could be synthesized via a Grignard reaction between a long-chain alkyl magnesium halide and a long-chain ketone, followed by dehydration of the resulting alcohol and subsequent hydrogenation of the alkene.

Example Synthetic Pathway (Conceptual):

A plausible, though not explicitly cited for C26H54, multi-step synthesis could be adapted from similar preparations, such as that for methyl pentacosanoate. This would involve:

-

Preparation of a long-chain ketone: For example, the reaction of an acid chloride with an organocadmium reagent.

-

Grignard Reaction: Reaction of the ketone with a methylmagnesium halide to form a tertiary alcohol.

-

Dehydration: Elimination of water from the alcohol using a strong acid catalyst to form an alkene.

-

Hydrogenation: Reduction of the carbon-carbon double bond using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the final branched alkane.

Visualizations

The following diagrams illustrate key workflows and concepts discussed in this guide.

An In-depth Technical Guide to the Thermodynamic Properties of Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of branched alkanes. Understanding these properties is fundamental in various scientific disciplines, including chemical engineering, materials science, and particularly in drug development, where molecular interactions and stability are paramount. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying principles governing the thermodynamic behavior of these molecules.

Core Thermodynamic Properties of Branched Alkanes